Methyl 2-(2-ethoxy-3,4-dihydroquinolin-3-yl)acetate
Description
Methyl 2-(2-ethoxy-3,4-dihydroquinolin-3-yl)acetate is a heterocyclic ester compound featuring a 3,4-dihydroquinoline core substituted with an ethoxy group at position 2 and an acetoxy methyl ester at position 2. The ethoxy and ester substituents contribute to its physicochemical properties, such as solubility and metabolic stability.
The compound’s structural features align with pharmacophores observed in bioactive molecules, particularly in antimicrobial and anti-inflammatory agents (). Its ester group may serve as a prodrug moiety, enhancing bioavailability through hydrolysis in vivo.
Properties
CAS No. |
61164-73-6 |
|---|---|
Molecular Formula |
C14H17NO3 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
methyl 2-(2-ethoxy-3,4-dihydroquinolin-3-yl)acetate |
InChI |
InChI=1S/C14H17NO3/c1-3-18-14-11(9-13(16)17-2)8-10-6-4-5-7-12(10)15-14/h4-7,11H,3,8-9H2,1-2H3 |
InChI Key |
XGSNOZIAFOGLTN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC2=CC=CC=C2CC1CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-ethoxy-3,4-dihydroquinolin-3-yl)acetate typically involves the reaction of 2-ethoxy-3,4-dihydroquinoline with methyl bromoacetate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of microwave-assisted synthesis and environmentally benign solvents, can be employed to make the process more sustainable.
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying solubility or enabling further functionalization.
Conditions and Outcomes
Nucleophilic Substitution at the Ethoxy Group
The ethoxy substituent can participate in nucleophilic substitution reactions, particularly under acidic conditions where the leaving group (ethoxy) is activated.
Example Reaction
Replacement of the ethoxy group with amines or thiols:
Key Observations
-
Ammonolysis : Reaction with ammonia yields 2-(2-amino-3,4-dihydroquinolin-3-yl)acetate derivatives.
-
Thiol Substitution : Thiols generate sulfhydryl analogs, as seen in structurally similar quinoline ethers .
Oxidation of the Dihydroquinoline Ring
The 3,4-dihydroquinoline moiety is susceptible to oxidation, converting it into a fully aromatic quinoline system.
Oxidation Pathways
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| KMnO₄ | Acidic aqueous medium | 2-(2-ethoxyquinolin-3-yl)acetate |
| DDQ (Dichlorodicyanobenzoquinone) | Anhydrous dichloromethane, rt | Quinoline derivative with retained ester functionality |
Mechanistic Insight : Oxidation proceeds via radical intermediates, with the dihydro ring losing two hydrogens to form aromatic π-bonds .
Cyclization Reactions
Intramolecular cyclization can occur between the ester carbonyl and the dihydroquinoline’s amine or ether groups, forming fused heterocycles.
Notable Example
Under acidic conditions, the ester carbonyl reacts with the adjacent NH group (if present), forming a γ-lactam structure:
Experimental Evidence : Cyclization trends in 3,4-dihydroquinolin-2(1H)-one hydrazides confirm this pathway .
Redox Reactions at the Aromatic Core
Electrophilic aromatic substitution (EAS) and reductions can modify the quinoline ring:
Electrophilic Substitution
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at the 6- or 8-positions, enhancing reactivity for downstream applications.
-
Sulfonation : Fuming H₂SO₄ generates sulfonic acid derivatives.
Reduction
Catalytic hydrogenation (H₂/Pd-C) saturates the quinoline ring, yielding tetrahydroquinoline analogs .
Functionalization via Cross-Coupling
The aromatic ring supports palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) if halogen substituents are introduced.
Synthetic Utility
Comparative Reactivity Table
| Reaction Type | Rate (Relative) | Yield Range | Key Influencing Factors |
|---|---|---|---|
| Ester Hydrolysis | Fast (basic > acidic) | 70–90% | pH, temperature |
| Ethoxy Substitution | Moderate | 50–75% | Nucleophile strength, solvent polarity |
| Oxidation | Slow | 60–80% | Oxidizer selectivity |
| Cyclization | Variable | 40–65% | Acid catalyst concentration |
Mechanistic Case Study: Oxidative Pathway
A proposed mechanism for the oxidation of the dihydroquinoline ring involves:
Scientific Research Applications
Antimicrobial Activity
Methyl 2-(2-ethoxy-3,4-dihydroquinolin-3-yl)acetate has been investigated for its antimicrobial properties. Compounds with quinoline structures are known to exhibit a range of biological activities, including antibacterial and antifungal effects. For instance, related compounds have shown efficacy against various microbial strains, suggesting that this compound could also possess similar properties due to its structural similarities .
Antimalarial Activity
Given the ongoing global challenge posed by malaria, the antimalarial potential of compounds derived from quinoline structures is particularly noteworthy. This compound's unique ethoxy substitution may enhance its activity against Plasmodium species. Research has indicated that modifications at specific positions on the quinoline ring can significantly improve antimalarial efficacy .
Case Studies
Several studies have documented the biological effects of related compounds:
- Antimicrobial Studies : A study demonstrated that derivatives of quinoline exhibited significant inhibition against Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting similar potential for this compound .
- Antimalarial Efficacy : Research on other quinoline derivatives showed promising results against multi-drug-resistant strains of Plasmodium falciparum, indicating that structural modifications could enhance activity against malaria .
Mechanism of Action
The exact mechanism of action of Methyl 2-(2-ethoxy-3,4-dihydroquinolin-3-yl)acetate is not well-documented. like other quinoline derivatives, it is believed to interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological activities.
Comparison with Similar Compounds
Key Observations:
Core Heterocycle Variations: The target compound’s 3,4-dihydroquinoline core differs from the tetrahydroquinoline () and quinazolinone () systems. The dihydroquinoline scaffold offers partial aromaticity, balancing rigidity and flexibility for receptor binding. Quinazolinone derivatives () exhibit enhanced antimicrobial activity due to the electronegative oxygen and sulfur atoms, which are absent in the target compound.
Substituent Effects :
- The 2-ethoxy group in the target compound may improve lipid solubility compared to the 4-hydroxy substituent in ’s analog.
- The acetoxy methyl ester in the target compound is structurally similar to the ester groups in and , suggesting comparable hydrolytic stability and metabolic pathways.
Spectroscopic Characterization :
- Polarized IR-LD spectroscopy (–4) and single-crystal X-ray diffraction () are critical for resolving conformational details and hydrogen-bonding networks. For example, the hydroxyl group in ’s compound forms intramolecular hydrogen bonds (O2—H2O⋯O1, 2.65 Å), stabilizing the crystal lattice . Similar analyses could elucidate the target compound’s solid-state behavior.
Supramolecular and Crystallographic Features
- Hydrogen-bonding patterns (e.g., O—H⋯N in ) and π-π interactions () dominate crystal packing. The target compound’s ethoxy group may participate in C—H⋯O interactions, akin to those observed in ’s tetrazole derivative.
Biological Activity
Methyl 2-(2-ethoxy-3,4-dihydroquinolin-3-yl)acetate is a compound of significant interest in medicinal chemistry, particularly due to its structural characteristics derived from the quinoline family. This article explores its biological activity, synthesis methods, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of approximately 247.29 g/mol. The compound features a bicyclic aromatic system typical of quinolines, which contributes to its biological properties.
Antimicrobial Properties
Research indicates that compounds with quinoline structures exhibit a range of biological activities, including antimicrobial effects. This compound has demonstrated notable antimicrobial properties against various pathogens. A study highlighted that derivatives of this compound could inhibit bacterial growth effectively, suggesting potential applications in treating infections caused by resistant strains.
Antimalarial Activity
This compound is particularly relevant in the context of antimalarial research. Quinoline derivatives have been historically significant in malaria treatment. Preliminary studies suggest that this compound may exhibit antimalarial activity comparable to established drugs. For instance, modifications at specific positions on the quinoline ring have been shown to enhance efficacy against Plasmodium falciparum, the causative agent of malaria .
Synthesis Methods
The synthesis of this compound can be achieved through various methodologies. Common approaches include:
- Cyclization Reactions : Utilizing starting materials like 2-aminoacetophenones and ethyl acetoacetate to form the quinoline structure.
- Esterification : The reaction between the corresponding acid and alcohol under acidic conditions to yield the ester form.
The choice of synthetic route can influence the yield and purity of the final product, which is crucial for subsequent biological testing.
Case Studies and Research Findings
Recent studies have focused on understanding the pharmacological profile of this compound. Below is a summary table highlighting key findings from various research articles:
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of Methyl 2-(2-ethoxy-3,4-dihydroquinolin-3-yl)acetate?
Methodological Answer:
The compound is typically synthesized via multicomponent reactions (MCRs) involving quinoline derivatives, aldehydes, and activated esters. For example, a reflux reaction in acetonitrile (MeCN) with triethylamine (Et3N) as a catalyst can yield structurally analogous quinoline-acetate derivatives. Key steps include:
- Reagent Ratios: Use a 1:1.2:1.5 molar ratio of quinoline precursor, aldehyde (e.g., 4-methoxyphenylglyoxal), and Meldrum’s acid .
- Purification: Post-reaction, the crude product is recrystallized from MeCN or purified via column chromatography using ethyl acetate/hexane gradients (e.g., 1:3 ratio) .
Basic: How is the structural elucidation of this compound performed?
Methodological Answer:
Structural confirmation relies on a combination of spectroscopic and crystallographic techniques:
- IR-LD Spectroscopy: Polarized infrared linear-dichroic (IR-LD) spectroscopy of oriented crystals in nematic liquid crystals identifies functional groups (e.g., ester C=O at ~1715 cm⁻¹) and molecular orientation .
- NMR Analysis: H and C NMR assign proton environments (e.g., ethoxy CH at δ 3.85 ppm) and quaternary carbons. HMBC correlations validate connectivity .
- X-Ray Diffraction: Single-crystal X-ray crystallography resolves bond lengths and stereochemistry, critical for validating computational models .
Advanced: How can researchers resolve discrepancies between experimental and computational spectroscopic data?
Methodological Answer:
Contradictions often arise from solvent effects or conformational flexibility. To address this:
Ab Initio Calculations: Compare experimental IR or NMR data with density functional theory (DFT)-optimized structures. Adjust basis sets (e.g., B3LYP/6-31G**) to account for electron correlation .
Solvent Modeling: Include solvent parameters (e.g., polarizable continuum models) in computational workflows to mimic experimental conditions .
Dynamic Effects: Use molecular dynamics (MD) simulations to assess low-energy conformers contributing to spectral broadening .
Advanced: What strategies optimize reaction yields in the synthesis of this compound?
Methodological Answer:
Yield optimization involves:
- Catalyst Screening: Palladium catalysts (e.g., Pd(OAc)) enhance coupling efficiency in quinoline functionalization. For example, yields improve from 50% to 72% with optimized catalyst loading .
- Temperature Control: Reflux in MeCN (80–90°C) balances reaction rate and byproduct formation .
- Work-Up Refinement: Sequential solvent extraction (e.g., ethyl acetate) and centrifugal partitioning chromatography reduce impurities .
Basic: What safety protocols are critical during handling and storage?
Methodological Answer:
- Personal Protective Equipment (PPE): Use N95 respirators, nitrile gloves, and eye shields to prevent inhalation/skin contact .
- Waste Management: Segregate organic waste (e.g., ethyl acetate extracts) and partner with certified disposal agencies to mitigate environmental hazards .
- Storage: Store at 2–8°C in airtight containers under inert gas (N) to prevent hydrolysis of the ester moiety .
Advanced: How do computational models predict the compound’s reactivity in nucleophilic environments?
Methodological Answer:
- Frontier Molecular Orbital (FMO) Analysis: Calculate HOMO-LUMO gaps to identify reactive sites. For example, the ethoxy group’s electron-donating effect lowers LUMO energy, enhancing electrophilicity at the quinoline ring .
- MESP Mapping: Molecular electrostatic potential (MESP) surfaces highlight nucleophilic attack regions (e.g., carbonyl carbons) .
- Kinetic Studies: Transition state modeling (e.g., IRC calculations) predicts activation barriers for ester hydrolysis or ring-opening reactions .
Basic: What purification techniques are most effective post-synthesis?
Methodological Answer:
- Column Chromatography: Use silica gel with ethyl acetate/hexane gradients (e.g., 1:3 to 1:1) for high-resolution separation .
- Recrystallization: Dissolve the crude product in hot MeCN and cool to 4°C for crystal growth, achieving >95% purity .
- TLC Monitoring: Track reaction progress using ethyl acetate:n-hexane (1:1) as the mobile phase .
Advanced: How does stereoelectronic effects influence the compound’s spectroscopic signatures?
Methodological Answer:
- Hyperconjugation: Ethoxy group resonance alters electron density in the quinoline ring, shifting UV-Vis λ by 10–15 nm .
- Vibrational Coupling: IR bands for C=O stretch split due to coupling with adjacent CH groups, resolvable via deconvolution algorithms .
- Solvatochromism: Solvent polarity shifts NMR chemical shifts (e.g., DMSO-d vs. CDCl) by stabilizing specific conformers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
